molecular formula C20H26N2 B6025120 N,1-dibenzyl-N-methyl-4-piperidinamine

N,1-dibenzyl-N-methyl-4-piperidinamine

Cat. No. B6025120
M. Wt: 294.4 g/mol
InChI Key: CGNKABUXGKEOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-dibenzyl-N-methyl-4-piperidinamine, also known as DBMP, is a synthetic compound that belongs to the family of piperidine derivatives. DBMP has been synthesized and studied for its potential application in scientific research, particularly in the field of pharmacology.

Mechanism of Action

N,1-dibenzyl-N-methyl-4-piperidinamine acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This results in an increase in the concentration of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission. This compound has also been found to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in animal models, which is indicative of its stimulant properties. This compound has also been found to enhance cognitive function and memory retention. Additionally, this compound has been found to have neuroprotective properties and has been studied for its potential application in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N,1-dibenzyl-N-methyl-4-piperidinamine in lab experiments is its high selectivity for the dopamine transporter, which allows for specific targeting of the dopamine system. Additionally, this compound has a long half-life, which allows for prolonged effects and easier administration in animal models. However, one limitation of using this compound is its potential toxicity, which requires careful dosing and administration.

Future Directions

There are various future directions for the study of N,1-dibenzyl-N-methyl-4-piperidinamine. One potential application is in the treatment of addiction and substance abuse disorders, as this compound has been found to have a high affinity for the dopamine transporter, which is involved in reward pathways. Additionally, this compound could be studied for its potential application in the treatment of various neurological disorders such as Parkinson's disease and depression. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of N,1-dibenzyl-N-methyl-4-piperidinamine involves the reaction between benzyl chloride, methylamine, and piperidine in the presence of a catalyst such as palladium on carbon. The resulting compound is then purified through recrystallization. The yield of the synthesis process is around 50-60%, and the purity can be determined through various analytical techniques such as nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N,1-dibenzyl-N-methyl-4-piperidinamine has been studied for its potential application in scientific research, particularly in the field of pharmacology. It has been found to have a high affinity for the dopamine transporter, which is a protein that regulates the concentration of dopamine in the brain. This compound has been used as a tool to study the dopamine system and its role in various neurological disorders such as Parkinson's disease and addiction.

properties

IUPAC Name

N,1-dibenzyl-N-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-21(16-18-8-4-2-5-9-18)20-12-14-22(15-13-20)17-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNKABUXGKEOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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